3-Phenylbenzyl isothiocyanate
Description
Chemical Synthesis Approaches for 3-Phenylbenzyl Isothiocyanate
The synthesis of this compound, like other isothiocyanates, primarily involves the conversion of the corresponding primary amine, 3-phenylbenzylamine. Several established methods can be employed for this transformation, each with its own set of reagents and conditions. The choice of method often depends on factors such as substrate tolerance, reaction efficiency, and the desire to avoid toxic reagents.
One of the most traditional and widely used methods for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base. oregonstate.edumdpi.com This reaction is versatile and generally provides good yields. mdpi.com The process can be carried out in a two-phase system (e.g., water-chloroform) with a base like calcium carbonate or sodium bicarbonate, or in a homogeneous system using an organic solvent like toluene (B28343) with a base such as triethylamine. mdpi.com Despite its effectiveness, the high toxicity and unpleasant odor of thiophosgene have led to the development of alternative, less hazardous methods. mdpi.com
A common alternative involves the decomposition of dithiocarbamate (B8719985) salts, which are generated in situ from the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base. oregonstate.edumdpi.com Various desulfurizing agents can then be used to convert the dithiocarbamate salt to the isothiocyanate. These agents include:
Tosyl Chloride: A facile method involves the decomposition of dithiocarbamate salts using tosyl chloride and triethylamine, which is applicable to a wide range of alkyl and aryl amines. wikipedia.org
Propane Phosphonic Acid Anhydride (T3P®): This reagent serves as an efficient desulfurating agent in a two-step, one-pot reaction with the amine and carbon disulfide. wikipedia.org
Sodium Persulfate (Na₂S₂O₈): A greener approach utilizes sodium persulfate as the desulfurizing agent in water, offering good chemoselectivity under basic conditions. encyclopedia.pub
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent, in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), effectively converts dithiocarbamates to isothiocyanates with the advantage of volatile by-products, simplifying workup. ruhr-uni-bochum.de
Another approach utilizes "thiocarbonyl transfer" reagents that are less toxic than thiophosgene. Phenyl chlorothionoformate is one such reagent that reacts with primary amines in the presence of a solid base like sodium hydroxide. mdpi.comoup.com This method can be performed as a one-pot process, which is particularly useful for alkyl and electron-rich aryl isothiocyanates, or as a two-step approach that offers broader applicability, including for electron-deficient aryl isothiocyanates. oup.com
Elemental sulfur has also been employed in the synthesis of isothiocyanates. One method involves the reaction of primary amines with thiocarbonyl fluoride (B91410) (CF₂=S), which can be generated from difluorocarbene and elemental sulfur. mdpi.comcaldic.com This reaction is typically fast and provides high yields for a variety of isothiocyanates. mdpi.com
The following table summarizes some of the key synthetic methods for the preparation of isothiocyanates from primary amines, which are applicable to the synthesis of this compound.
| Method | Reagents | Key Features |
| Thiophosgene Method | Thiophosgene (CSCl₂), Base (e.g., Triethylamine, CaCO₃) | Classical and versatile method, but thiophosgene is highly toxic. oregonstate.edumdpi.com |
| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide (CS₂), Base, Desulfurizing Agent (e.g., Tosyl Chloride, T3P®, Na₂S₂O₈, Boc₂O) | Avoids thiophosgene; various desulfurizing agents available with different advantages. oregonstate.eduwikipedia.orgencyclopedia.pubruhr-uni-bochum.de |
| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate, Solid Base (e.g., NaOH) | Less toxic alternative to thiophosgene; can be a one-pot or two-step process. oup.com |
| Elemental Sulfur Method | Primary Amine, Thiocarbonyl Fluoride (generated from difluorocarbene and S₈) | Utilizes elemental sulfur as the sulfur source. mdpi.comcaldic.com |
Biosynthesis and Natural Occurrence of Glucosinolate Precursors Relevant to this compound
Isothiocyanates found in nature are typically produced from the enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites prevalent in plants of the order Brassicales, which includes cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.orgcaldic.comencyclopedia.pub The hydrolysis is catalyzed by the enzyme myrosinase, which is released upon tissue damage. wikipedia.orgmdpi.com
Glucosinolates are classified based on the amino acid from which they are derived. Aromatic glucosinolates are biosynthesized from the amino acids phenylalanine or tyrosine. mdpi.comencyclopedia.pubresearchgate.net The biosynthesis of these glucosinolates involves a core pathway that includes several key enzymatic steps. The initial step is the conversion of the precursor amino acid to an aldoxime by a cytochrome P450 enzyme of the CYP79 family (e.g., CYP79A2 for phenylalanine). encyclopedia.pub The resulting aldoxime is then oxidized, conjugated to a sulfur donor, and subsequently glucosylated and sulfated to form the final glucosinolate structure. encyclopedia.pub
While a specific glucosinolate precursor for this compound has not been definitively identified in nature, the biosynthetic pathway for the structurally related benzyl (B1604629) isothiocyanate is well-established. Benzyl isothiocyanate is derived from benzylglucosinolate (also known as glucotropaeolin). oregonstate.eduwikipedia.org The biosynthesis of benzylglucosinolate starts from the amino acid phenylalanine. oup.comencyclopedia.pub In some plants, phenylalanine can undergo chain elongation to form homophenylalanine, which is the precursor to phenethylglucosinolate, the precursor of phenethyl isothiocyanate. mdpi.com
Given this, it is plausible that a putative "3-phenylbenzylglucosinolate" would be the natural precursor to this compound. The biosynthesis of this hypothetical glucosinolate would likely begin with a modified aromatic amino acid precursor that already contains the 3-phenylbenzyl moiety. This precursor would then enter the general glucosinolate biosynthetic pathway.
The following table outlines the general biosynthetic pathway for aromatic glucosinolates, which would be relevant for a putative 3-phenylbenzylglucosinolate.
| Step | Reaction | Key Enzymes | Precursor/Intermediate | Product |
| 1 | Conversion to Aldoxime | Cytochrome P450 (CYP79 family) | Phenylalanine (or a modified derivative) | Phenylacetaldoxime (or a modified derivative) |
| 2 | Oxidation | Cytochrome P450 (CYP83 family) | Aldoxime | aci-Nitro compound |
| 3 | Conjugation to Sulfur Donor | Glutathione-S-transferases (GSTs) | aci-Nitro compound | S-alkyl-thiohydroximate |
| 4 | C-S Bond Cleavage | C-S lyase (SUR1) | S-alkyl-thiohydroximate | Thiohydroximate |
| 5 | Glucosylation | Glucosyltransferases (UGT74 family) | Thiohydroximate | Desulfoglucosinolate |
| 6 | Sulfation | Sulfotransferases (SOTs) | Desulfoglucosinolate | Glucosinolate |
Structure
3D Structure
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGQXUUBQCTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3 Phenylbenzyl Isothiocyanate
The physicochemical properties of 3-Phenylbenzyl isothiocyanate are fundamental to understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C14H11NS | fluorochem.co.uk |
| Molecular Weight | 225.31 g/mol | fluorochem.co.uk |
| Appearance | Solid | fluorochem.co.uk |
| CAS Number | 1001569-47-6 | fluorochem.co.uk |
Preclinical Pharmacokinetic and Metabolic Research of Isothiocyanates
Cellular Uptake Mechanisms of Isothiocyanates
The entry of isothiocyanates into cells is a critical first step that dictates their biological activity. This process is largely governed by the compound's physicochemical properties and its interaction with intracellular components.
The primary mechanism for the cellular accumulation of ITCs is not merely passive diffusion but a process of "trapping" driven by conjugation with intracellular glutathione (B108866) (GSH). iarc.frnih.gov ITCs are electrophilic and react readily with the nucleophilic thiol group of GSH, the most abundant non-protein thiol within cells. iarc.fr This reaction, which can occur spontaneously but is also enzyme-catalyzed, forms a glutathione-ITC conjugate (a dithiocarbamate).
This conjugation rapidly decreases the intracellular concentration of free ITC, maintaining a steep concentration gradient that favors the continued influx of more ITC from the extracellular space. oup.com Studies on murine hepatoma cells have demonstrated that the initial cellular uptake rates of various ITCs correlate well with their rates of non-enzymatic conjugation with GSH. oup.com For instance, the uptake rate for benzyl (B1604629) isothiocyanate (BITC) was significantly higher than that for sulforaphane (B1684495), which corresponds to BITC's faster rate of GSH conjugation. oup.com Depleting cellular GSH has been shown to markedly reduce the accumulation of ITCs, confirming that glutathione conjugation is a principal driving force for their intracellular accumulation rather than just a consequence of it. oup.com While this mechanism has not been quantified for 3-Phenylbenzyl isothiocyanate, its fundamental electrophilic nature suggests it would follow this same accumulation pathway.
| Compound | Structure | Molecular Weight (g/mol) | Computed Log P (XLogP3) |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | 149.21 chemical-suppliers.eu | 2.8 | |
| 3-Fluorobenzyl isothiocyanate | 167.21 nih.gov | 3.7 nih.gov | |
| 3-Phenylpropyl isothiocyanate | 177.27 nih.gov | 3.9 nih.gov | |
| This compound | 225.31 fluorochem.co.uk | Not Available |
Biotransformation Pathways of Isothiocyanates in Preclinical Models
Once inside the cell, ITCs are subject to extensive biotransformation, primarily through Phase II metabolic pathways, although interactions with Phase I enzymes are also significant. These metabolic events are crucial for their detoxification and elimination from the body.
While the conjugation of ITCs with GSH can occur non-enzymatically, the reaction is significantly accelerated by Glutathione S-Transferases (GSTs), a family of Phase II detoxification enzymes. nih.govjohnshopkins.edu GSTs enhance the rate of dithiocarbamate (B8719985) formation, playing a key role in the metabolic disposition of ITCs. johnshopkins.edu
Preclinical studies using cloned human GSTs have identified specific isoforms that are particularly efficient at catalyzing this reaction for various ITCs. For aromatic ITCs like BITC, GSTM1-1 and GSTP1-1 are the most efficient catalysts, while GSTA1-1 is less effective and GSTM2-2 is the least efficient. nih.govjohnshopkins.edu The conjugation of BITC is among the most rapid of the common dietary isothiocyanates studied. johnshopkins.edu Given the structural similarity, it is highly probable that this compound is also a substrate for GST enzymes.
| Isothiocyanate | Catalytic Efficiency (kcat/Km) of human GSTP1-1 (mM⁻¹s⁻¹) |
|---|---|
| Benzyl isothiocyanate | 1100 |
| Phenethyl isothiocyanate | 490 |
| Allyl isothiocyanate | 180 |
| Sulforaphane | 13 |
The mercapturic acid pathway is the principal route for the detoxification and excretion of ITCs. wur.nlresearchgate.netmdpi.com This multi-step process begins with the initial GST-mediated conjugation with glutathione. The resulting ITC-GSH conjugate is then sequentially metabolized. First, the glutamyl residue is removed by γ-glutamyltranspeptidase, followed by the removal of the glycinyl residue by a dipeptidase, yielding the cysteine conjugate. oup.com Finally, this cysteine conjugate undergoes N-acetylation by N-acetyltransferase to form the corresponding N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. oup.com
These water-soluble mercapturic acids are the major urinary metabolites of ITCs found in both human and animal studies. researchgate.net Preclinical research in guinea pigs and rabbits administered BITC confirmed that its metabolites are excreted via this pathway. nih.gov However, in these species, the major urinary metabolite was identified as a cyclic mercaptopyruvate conjugate, indicating that the cysteine conjugate predominantly undergoes transamination rather than N-acetylation. nih.gov In rats, the mercapturic acid of BITC was the major metabolite detected. scispace.com This highlights potential species-specific differences in the final steps of the pathway.
In addition to Phase II metabolism, ITCs can interact with Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. mdpi.com Some ITCs act as inhibitors or inactivators of specific CYP isoforms, which can alter the metabolism of other substances. Benzyl isothiocyanate (BITC) has been identified as a potent mechanism-based inactivator of several rat and human CYP enzymes. nih.govnih.gov
Mechanism-based inactivation means that the CYP enzyme metabolizes the ITC, generating a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov Studies with purified rat P450 2B1 showed that BITC inactivated the enzyme in a time- and concentration-dependent manner that required NADPH. nih.gov This indicates that the inactivation is dependent on the enzyme's catalytic cycle. The inactivation of P450 enzymes by BITC is highly efficient, with a low partition ratio (the number of turnover events per inactivation event), suggesting it is a potent inactivator. nih.gov This irreversible inactivation of carcinogen-activating P450s is considered a significant part of the protective action of ITCs like BITC. nih.gov While specific studies on this compound are absent, its structural similarity to BITC suggests it may also modulate CYP enzyme activity.
| Rat CYP450 Isoform | Inactivation K_I (μM) | Inactivation k_inact (min⁻¹) |
|---|---|---|
| CYP1A1 | 35 | 0.26 |
| CYP1A2 | 28 | 0.09 |
| CYP2B1 | 16 | 0.18 |
| CYP2E1 | 18 | 0.05 |
Phase II Detoxification Enzyme Induction (e.g., UDP-Glucuronosyltransferase, NAD(P)H:quinone oxidoreductase 1)
Limited research has been conducted specifically on the induction of Phase II detoxification enzymes by this compound. However, extensive studies on structurally similar aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), provide valuable insights into the potential effects of this class of compounds. Isothiocyanates are well-documented inducers of Phase II enzymes, a critical mechanism for their chemopreventive properties. oregonstate.edufrontiersin.org This induction enhances the detoxification and elimination of carcinogens and other xenobiotics. oregonstate.edufrontiersin.org
The primary mechanism by which isothiocyanates upregulate Phase II enzymes is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. oregonstate.edu Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. oregonstate.edu Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for Phase II enzymes, thereby initiating their transcription. oregonstate.edunih.gov
Detailed Research Findings for Structurally Similar Isothiocyanates:
NAD(P)H:quinone oxidoreductase 1 (NQO1) Induction:
NQO1 is a key cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive oxygen species. aacrjournals.org Both BITC and PEITC have been shown to be potent inducers of NQO1. aacrjournals.orgpnas.org
Phenethyl isothiocyanate (PEITC): In a preclinical in vivo study, a single gavage treatment of rats with 1 mmol/kg of PEITC resulted in a significant 5-fold induction of NQO1 activity in the liver. nih.gov However, this effect appeared to be tissue-specific, as NQO1 activity was not significantly altered in the lung or nasal mucosa. nih.gov In cultured murine hepatoma (Hepa1c1c7) cells, PEITC has also been demonstrated to increase NQO1 activity. nih.gov Studies in human hepatocyte cell lines (HepG2) have also shown that PEITC enhances the expression of NQO1. mdpi.com
Benzyl isothiocyanate (BITC): BITC is recognized as a potent inducer of NQO1. researchgate.net Studies have shown that dietary administration of BITC can lead to a lower incidence of carcinogen-induced tumors, an effect attributed in part to the induction of Phase II enzymes like NQO1. aacrjournals.org
UDP-Glucuronosyltransferase (UGT) Induction:
UGTs are a superfamily of enzymes that play a crucial role in the metabolism and elimination of numerous endogenous and exogenous compounds by conjugating them with glucuronic acid. aacrjournals.org Evidence for the induction of UGTs by aromatic isothiocyanates is present, though perhaps less pronounced than for NQO1 and GSTs.
Phenethyl isothiocyanate (PEITC): Preclinical studies in rats have demonstrated that PEITC can increase UGT activity in the liver. nih.gov This induction contributes to the enhanced elimination of carcinogens. nih.gov
General Isothiocyanates: Many isothiocyanates are recognized as inducers of UGTs. oregonstate.edu The induction of these enzymes is considered a significant part of the protective mechanism of isothiocyanates against carcinogenesis. aacrjournals.org
The following table summarizes the preclinical findings on the induction of NQO1 and GST by PEITC in rat liver.
| Compound | Tissue | Enzyme | Induction Level (Fold Increase) | Experimental Model |
| Phenethyl isothiocyanate (PEITC) | Liver | NQO1 | 5 | Rat (in vivo) |
| Phenethyl isothiocyanate (PEITC) | Liver | GST | 1.5 | Rat (in vivo) |
Data sourced from a study involving a single gavage treatment of 1 mmol/kg PEITC. nih.gov
Elucidation of Molecular Mechanisms of Action in Research Models
Modulation of Cellular Proliferation and Growth Control
Isothiocyanates have been widely shown to inhibit the proliferation of cancer cells in various preclinical models by inducing cell cycle arrest and apoptosis, thereby controlling tumor growth. nih.govnih.gov
A primary mechanism by which isothiocyanates exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.govphcog.com This process is characterized by distinct morphological and biochemical events that lead to the orderly elimination of damaged or malignant cells.
The activation of a family of cysteine proteases known as caspases is a central event in the execution of apoptosis. Research demonstrates that ITCs like BITC and PEITC trigger a cascade of caspase activation.
Initiator Caspases: Studies show that treatment with these ITCs leads to the activation of initiator caspases, specifically caspase-8 (a key component of the extrinsic pathway) and caspase-9 (central to the intrinsic pathway). frontiersin.orgfrontiersin.orgnih.gov
Executioner Caspase: The activation of initiator caspases converges on the activation of executioner caspases, most notably caspase-3. frontiersin.orgnih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the biochemical and morphological hallmarks of apoptosis. nih.gov For instance, in human gemcitabine-resistant pancreatic cancer cells and gefitinib-resistant lung cancer cells, BITC was shown to increase the activity of both caspase-3 and caspase-9. phcog.comnih.gov Similarly, PEITC treatment in cervical cancer cells resulted in a significant, dose-dependent increase in the activities of caspase-3, -8, and -9. frontiersin.org The activation of these caspases is often a critical step, as the use of broad-spectrum caspase inhibitors can attenuate ITC-induced apoptosis. nih.gov
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the apoptotic process, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov The ratio of these opposing proteins often determines a cell's fate.
Studies on BITC and PEITC consistently show a modulation of these proteins that favors apoptosis. Treatment with these ITCs leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.orgnih.govmdpi.com This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, a key step in initiating apoptosis. researchgate.net For example, in breast cancer cells, BITC induced apoptosis by up-regulating Bax and Bak while down-regulating Bcl-2 and Bcl-xL. nih.govresearchgate.net Similarly, in canine mammary carcinoma, BITC treatment resulted in higher expression of Bax and lower expression of Bcl-2. frontiersin.org Overexpression of Bcl-2 has been shown to confer resistance to some cytotoxic agents, but studies indicate that PEITC can still effectively trigger apoptosis in cells with high levels of Bcl-2. nih.gov
Apoptosis is generally initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that isothiocyanates can engage both. figshare.com
Intrinsic (Mitochondrial) Pathway: This is a major pathway for ITC-induced apoptosis. The upregulation of pro-apoptotic proteins like Bax and Bak leads to mitochondrial outer membrane permeabilization (MMP). figshare.comnih.gov This event causes the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. researchgate.netnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently triggering the caspase cascade. nih.gov Studies have directly shown that BITC can induce mitochondrial swelling and the release of cytochrome c. nih.gov
Extrinsic (Death Receptor) Pathway: The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. figshare.com Research on ITCs indicates the activation of caspase-8, suggesting an involvement of this pathway. frontiersin.orgresearchgate.net The two pathways are also interconnected; for instance, caspase-8 can cleave the protein Bid into tBid, which then translocates to the mitochondria to amplify the pro-apoptotic signal from the intrinsic pathway. figshare.com
The final stages of apoptosis are marked by characteristic nuclear changes. The activation of executioner caspases leads to the cleavage of cellular substrates, including inhibitors of DNAses, resulting in the fragmentation of nuclear DNA into oligonucleosomal-sized fragments. nih.gov This DNA fragmentation, along with chromatin condensation, is a hallmark of apoptosis. Studies using DAPI staining and TUNEL assays have visualized these nuclear changes in cancer cells treated with ITCs. phcog.comnih.gov For example, treatment with BITC induced DNA condensation in gemcitabine-resistant pancreatic cancer cells. phcog.com Similarly, PEITC was sufficient to cause nucleus condensation and fragmentation in cervical cancer cells. nih.gov
In addition to inducing apoptosis, isothiocyanates disrupt cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing the cells from dividing and replicating. nih.gov A common finding is the induction of cell cycle arrest at the G2/M phase transition. frontiersin.orgnih.gov
This arrest is often associated with the modulation of key regulatory proteins:
Downregulation of Cyclins and CDKs: Treatment with BITC has been shown to decrease the expression of proteins essential for G2/M progression, including Cyclin B1 and its partner cyclin-dependent kinase 1 (Cdk1 or Cdc2). frontiersin.orgnih.gov The Cyclin B1/Cdk1 complex is pivotal for entry into mitosis, and its inhibition prevents cells from proceeding past the G2 phase. frontiersin.org
Modulation of Cdc25C: The activity of the Cyclin B1/Cdk1 complex is positively regulated by the phosphatase Cdc25C. Studies have shown that BITC treatment can lead to a downregulation of Cdc25C, further contributing to the G2/M arrest. nih.gov
Upregulation of CDK Inhibitors: The activity of cyclin-CDK complexes is negatively regulated by CDK inhibitors (CKIs). BITC treatment has been associated with the upregulation of the CKI p21, which can inhibit various cyclin-CDK complexes and contribute to cell cycle arrest. nih.gov
For instance, in human pancreatic cancer cells, BITC-mediated G2/M arrest was linked to the downregulation of Cyclin B1, Cdc2, and Cdc25C. nih.gov In canine mammary carcinoma cells, BITC also induced G2 phase arrest and was found to downregulate Cyclin B1 and Cdk1 expression. frontiersin.org
Regulation of Cell Cycle Progression
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M, S Phase)
Benzyl (B1604629) isothiocyanate (BITC) has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, a critical mechanism for controlling cell division. spandidos-publications.com The primary phase of the cell cycle affected by BITC is the G2/M phase. frontiersin.orgnih.govaacrjournals.orgmdpi.com For instance, in canine mammary carcinoma cells, BITC treatment led to a dose-dependent increase in the percentage of cells in the G2 phase. frontiersin.org Similarly, in human pancreatic cancer cells, BITC induced a G2/M arrest. nih.gov This arrest prevents cells from entering mitosis, thereby halting their proliferation. frontiersin.org Studies on Jurkat human T-cell leukemia cells also demonstrated that BITC exposure resulted in the inhibition of G2-M progression. aacrjournals.orgnih.gov Furthermore, research on human glioblastoma cells and breast cancer cells has confirmed that BITC can induce cell cycle arrest, contributing to its anti-cancer effects. spandidos-publications.combiointerfaceresearch.com
In addition to the prominent G2/M arrest, some studies indicate that isothiocyanates can also impact the G1 phase of the cell cycle. For example, phenylhexyl isothiocyanate, a related compound, has been shown to inhibit cell cycle progression by down-regulating cyclin expression, which is crucial for the G1 to S phase transition. nih.gov While the G2/M block is the most consistently reported effect of BITC, the possibility of G0/G1 arrest under certain conditions or in specific cell types remains an area of investigation.
| Cell Line | Effect | Reference |
|---|---|---|
| Canine Mammary Carcinoma (CIPp) | Dose-dependent G2 phase arrest | frontiersin.org |
| Human Pancreatic Cancer (Capan-2) | G2/M arrest | nih.gov |
| Human T-cell Leukemia (Jurkat) | Inhibition of G2-M progression | aacrjournals.orgnih.gov |
| Human Breast Cancer (MDA-MB-231, MCF-7) | Sustained G2/M phase cell cycle arrest | mdpi.com |
| Human Glioblastoma (GBM 8401) | Induction of cell cycle arrest | spandidos-publications.com |
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs)
The progression of the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs), whose activity is in turn regulated by their association with cyclins. youtube.comyoutube.com Benzyl isothiocyanate (BITC) exerts its cell cycle arrest effects by modulating the expression and activity of these key regulatory proteins. frontiersin.orgnih.gov A consistent finding across multiple studies is the downregulation of the Cyclin B1/Cdk1 complex, which is essential for the G2 to M phase transition. frontiersin.org In canine mammary carcinoma cells, BITC treatment significantly reduced the levels of both Cyclin B1 and Cdk1. frontiersin.org This inhibition of the Cyclin B1/Cdk1 complex is a key mechanism behind the G2/M arrest induced by BITC. frontiersin.org
In human pancreatic cancer cells, BITC-mediated G2/M arrest was associated with the downregulation of Cyclin B1 and Cdc2 (also known as Cdk1), leading to a significant inhibition of Cdc2 kinase activity. nih.gov Furthermore, BITC treatment can also lead to an upregulation of CDK inhibitors, such as p21(Waf1/Cip1). nih.gov In some contexts, such as in acute myeloid leukemia cells, BITC has been observed to decrease Cdk2 levels. nih.gov The modulation of these cyclins and CDKs disrupts the normal cell cycle machinery, preventing cancer cells from progressing through mitosis and ultimately inhibiting their growth. frontiersin.orgnih.govnih.gov
| Target Protein | Effect of BITC | Cell Line | Reference |
|---|---|---|---|
| Cyclin B1 | Downregulation | Canine Mammary Carcinoma, Human Pancreatic Cancer, Triple-Negative Breast Cancer | frontiersin.orgnih.govmdpi.com |
| Cdk1 (Cdc2) | Downregulation/Inhibition of activity | Canine Mammary Carcinoma, Human Pancreatic Cancer, Triple-Negative Breast Cancer | frontiersin.orgnih.govmdpi.com |
| p21(Waf1/Cip1) | Upregulation | Human Pancreatic Cancer | nih.gov |
| Cdk2 | Decreased levels | Human Acute Myeloid Leukemia (SKM-1) | nih.gov |
| Cdc25C | Downregulation | Human Pancreatic Cancer | nih.gov |
Activation of Cell Cycle Checkpoint Kinases (e.g., Checkpoint Kinase 2)
In response to cellular stress, such as DNA damage, cells activate checkpoint kinases to halt the cell cycle and allow for repair. Benzyl isothiocyanate (BITC) has been found to activate these checkpoint pathways. Specifically, BITC treatment leads to the activation of Checkpoint Kinase 2 (Chk2). nih.gov In human pancreatic cancer cells, BITC-mediated G2/M arrest was associated with the activation of Chk2. nih.gov The combination of BITC with sorafenib (B1663141) in breast cancer cells also led to the inhibition of Chk1. mdpi.com
DNA Damage-Mediated Cell Cycle Responses
A significant aspect of the mechanism of action for benzyl isothiocyanate (BITC) involves the induction of DNA damage, which in turn triggers cell cycle arrest and apoptosis. nih.govmdpi.com Treatment with BITC has been shown to cause DNA damage in various cancer cell lines, including human pancreatic cancer and glioblastoma cells. spandidos-publications.comnih.gov This damage is evidenced by the marked phosphorylation of H2A.X, a known marker for DNA double-strand breaks. nih.govnih.gov
In response to this DNA damage, cells activate their checkpoint controls to arrest the cell cycle, typically at the G2/M phase, to prevent the propagation of damaged genetic material. nih.govmdpi.com In human brain glioblastoma cells, BITC treatment altered the expression of genes associated with DNA damage, such as an increase in DNA-damage-inducible transcript 3 (DDIT3) and growth arrest and DNA-damage-inducible α (GADD45A). nih.gov This response is a critical part of the anti-proliferative effects of BITC, linking DNA damage directly to the observed cell cycle arrest. spandidos-publications.comnih.gov
Autophagy Induction and Its Role in Cellular Response to Isothiocyanates
Autophagy is a cellular process involving the degradation of cellular components through lysosomes, and it can play a dual role in cancer, either promoting cell survival or cell death. nih.gov Several studies have demonstrated that benzyl isothiocyanate (BITC) can induce autophagy in various cancer cell lines, including human lung, prostate, and breast cancer cells. nih.govnih.govplos.org In some contexts, this induced autophagy appears to be a protective mechanism for the cancer cells, as inhibiting autophagy can enhance the cell-killing effects of BITC. nih.govnih.gov For example, in human lung cancer cells, BITC-induced autophagy was found to be protective, and its inhibition increased the growth-inhibitory effects of the compound. nih.gov Similarly, in human prostate cancer cells, BITC induces a protective autophagy response. nih.govoup.com However, in other models, such as breast cancer, BITC has been shown to cause autophagic cell death. plos.org
Assessment of Autophagic Markers (e.g., LC3 processing, Acidic Vesicular Organelle Formation)
The induction of autophagy by benzyl isothiocyanate (BITC) is confirmed through the observation of key autophagic markers. A primary indicator is the processing of microtubule-associated protein 1 light chain 3 (LC3). During autophagy, the cytosolic form, LC3-I, is converted to the membrane-bound form, LC3-II, which is recruited to autophagosome membranes. researchgate.net Studies have shown an accumulation of LC3-II and a punctate pattern of LC3 staining in BITC-treated lung, prostate, and breast cancer cells. nih.govplos.orgresearchgate.net
Another hallmark of autophagy is the formation of acidic vesicular organelles (AVOs), which are autophagosomes and autolysosomes. Treatment with BITC has been shown to increase the formation of these AVOs in various cancer cell lines. nih.govplos.orgresearchgate.net The detection of these markers provides clear evidence that BITC actively induces the autophagic process in cancer cells. nih.govplos.orgresearchgate.net In gastric cancer cells, BITC has been shown to induce lysosomal dysfunction, which is indicated by reduced cathepsin activity and enlargement of acidic vesicles. nih.gov
Inhibition of mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. Benzyl isothiocyanate (BITC) has been demonstrated to inhibit the mTOR signaling pathway in several cancer models. nih.govoup.comspandidos-publications.comnih.gov In human prostate cancer cells, BITC was shown to inhibit mTOR kinase activity in a dose-dependent manner, leading to a decrease in the phosphorylation of mTOR and its downstream target, UNC-51-like kinase 1 (ULK1). nih.govoup.com Similarly, in pancreatic cancer cells, BITC treatment suppressed the protein levels and phosphorylation of mTOR. nih.gov
The inhibition of mTOR by BITC is a key mechanism driving the induction of autophagy. nih.govoup.com In human bladder cancer cells, BITC has been shown to suppress mTOR expression through the upregulation of miR-99a-5p. spandidos-publications.comnih.gov By downregulating the mTOR pathway, BITC effectively removes a critical brake on the autophagic process, leading to its activation. nih.govoup.com This action is also observed with other isothiocyanates in different cancer types, highlighting a common mechanism of action. mdpi.com
Endoplasmic Reticulum Stress-Mediated Autophagy
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When misfolded proteins accumulate, a state known as ER stress ensues, triggering the unfolded protein response (UPR). nih.govnih.gov This response aims to restore homeostasis but can also induce autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov ER stress can stimulate the formation of the pre-autophagosomal structure and the subsequent transport of autophagosomes to the lysosome for degradation in a process dependent on Atg proteins. nih.govnih.gov
While direct evidence detailing the specific role of 3-Phenylbenzyl isothiocyanate in inducing ER stress-mediated autophagy is still emerging, the actions of other isothiocyanates provide a valuable framework. For instance, phenethyl isothiocyanate (PEITC) has been shown to induce autophagy in human prostate cancer cells. nih.gov This process is characterized by the appearance of membranous vacuoles and the formation of acidic vesicular organelles. nih.gov The induction of autophagy by some isothiocyanates, like benzyl isothiocyanate (BITC), has been linked to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and autophagy. nih.govresearchgate.net
Functional Significance of Autophagy (Protective vs. Apoptotic Enhancement)
The role of autophagy in cancer is complex and can be context-dependent, acting as either a pro-survival (protective) mechanism or a contributor to cell death (apoptotic enhancement).
In some contexts, autophagy induced by isothiocyanates serves as a protective response. For example, benzyl isothiocyanate (BITC) induces a protective autophagic response in human prostate cancer cells. nih.govresearchgate.net Inhibition of this autophagic process was found to increase BITC-induced apoptosis, suggesting that autophagy acts as a survival mechanism for the cancer cells. nih.govresearchgate.net
Conversely, there is evidence that autophagy can contribute to or enhance apoptosis. In studies with phenethyl isothiocyanate (PEITC), the process of autophagy was not found to be a protective mechanism against apoptosis in prostate cancer cells; instead, both autophagy and apoptosis contributed to the suppression of cancer cell growth. nih.gov Pharmacological inhibition of autophagy with 3-methyladenine (B1666300) partially attenuated the apoptotic cell death induced by PEITC. nih.gov Similarly, in human breast cancer cells, BITC-induced autophagic death was observed, and its inhibition led to a partial but significant attenuation of the reduction in cell viability. plos.org
Influences on Key Signal Transduction Pathways
This compound and related compounds exert their cellular effects by modulating a variety of critical signal transduction pathways.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Isothiocyanates, including allyl, butyl, and phenylethyl isothiocyanate, have been shown to activate Nrf2. nih.gov This activation leads to the increased expression of downstream target genes such as γ-glutamyl cysteine synthetase (γGCS), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1), which are crucial for cellular defense against oxidative stress. nih.gov The activation of Nrf2 by PEITC is a well-documented cytoprotective mechanism. nih.gov Benzyl isothiocyanate has also been observed to upregulate the expression of Nrf2 and its target, HO-1. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The NF-κB pathway is a key player in inflammation and cell survival. nih.gov Research indicates that isothiocyanates can modulate this pathway. For instance, benzyl isothiocyanate has been shown to downregulate the expression of NF-κB in a rat model of gastric injury, contributing to its gastroprotective effects. nih.gov The modulation of the NF-κB pathway is a significant aspect of the anti-inflammatory and apoptosis-inducing activities of these compounds.
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)
The MAPK cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. psu.edunih.govresearchgate.net Isothiocyanates like sulforaphane (B1684495), PEITC, and allyl isothiocyanate have been demonstrated to potently induce AP-1 activity and lead to a significant increase in the phosphorylation of ERK1/2 and JNK1/2. nih.gov In some cancer cell lines, the downregulation of ERK and JNK signaling has been shown to block the negative effects of these isothiocyanates on cell viability. psu.edu The activation of JNK and p38 kinases, coupled with the inactivation of ERK1/2, has been identified as an initiating event in mitochondrial-mediated apoptosis induced by some flavonoids. nih.gov Furthermore, there is evidence of crosstalk between the p38 and ERK signaling pathways, where different p38 isoforms can either positively or negatively regulate the ERK cascade. rsc.org
Phosphatidylinositol 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Axis
The PI3K/Akt/mTOR pathway is a central signaling axis that governs cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Aberrant activation of this pathway is common in many cancers. nih.gov Isothiocyanates have been shown to interfere with this pathway. For example, phenylhexyl isothiocyanate (PHI) has been found to dephosphorylate proteins in the PI3K/Akt signaling pathway, an effect that is enhanced when combined with a PI3K inhibitor. nih.govnih.gov Phenethyl isothiocyanate (PEITC) treatment has been associated with the suppression of activating phosphorylations of Akt and mTOR. nih.gov Similarly, benzyl isothiocyanate (BITC) inhibits mTOR kinase activity and has been shown to suppress the PI3K/Akt/FOXO pathway in pancreatic tumor models. nih.govresearchgate.netresearchgate.net
Mechanisms of Antioxidant Activity
Isothiocyanates, including compounds structurally related to this compound, are recognized for their antioxidant properties. nih.gov This activity is multifaceted, involving the direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant defense systems.
While some studies on benzyl isothiocyanate (BITC) have shown that it can induce the generation of reactive oxygen species (ROS) in certain cancer cell lines, leading to apoptosis, this is often a targeted pro-oxidant effect. nih.govnih.gov For instance, BITC has been shown to mediate the generation of ROS in human pancreatic and prostate cancer cells. nih.govnih.gov
A primary mechanism by which isothiocyanates exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Studies on benzyl isothiocyanate (BITC) have demonstrated its ability to significantly upregulate the expression of Nrf2. nih.govrsc.org This, in turn, leads to increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). nih.govrsc.org Similarly, phenethyl isothiocyanate (PEITC) has been shown to induce the nuclear accumulation of Nrf2, leading to increased activities of several antioxidant enzymes. nih.gov This upregulation of the Nrf2 pathway enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
Table 1: Regulation of Antioxidant Gene Expression by Benzyl Isothiocyanate (BITC)
| Gene | Effect of BITC Treatment | Research Model |
|---|---|---|
| Nrf2 | Upregulation | Rat model of gastric injury nih.govrsc.org |
| HO-1 | Upregulation | Rat model of gastric injury nih.govrsc.org |
Anti-Inflammatory Effects
Isothiocyanates are well-documented for their potent anti-inflammatory properties. nih.gov Inflammation is a critical process in many chronic diseases, and the ability of these compounds to modulate inflammatory pathways is of significant scientific interest.
The anti-inflammatory effects of isothiocyanates are, in part, mediated by their ability to modulate the production and activity of key inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) are pivotal pro-inflammatory cytokines involved in the pathogenesis of various inflammatory conditions. nih.govnih.gov
Table 2: Modulation of Inflammatory Mediators by Benzyl Isothiocyanate (BITC)
| Inflammatory Mediator | Effect of BITC Treatment | Research Model |
|---|
Anti-Angiogenic Potential in Preclinical Settings
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov While direct studies on this compound are limited, research on related isothiocyanates suggests a potential anti-angiogenic effect.
For instance, phenethyl isothiocyanate (PEITC) has been shown to alter the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.gov By down-regulating markers such as Hypoxia-Inducible Factor 1α (HIF-1α), which controls the expression of VEGF, isothiocyanates may inhibit the signaling cascade that leads to new blood vessel formation. nih.gov The anti-angiogenic potential of various small molecule inhibitors is an active area of research, with some compounds showing promise in inhibiting endothelial cell proliferation, migration, and tube formation in vitro. nih.gov
Downregulation of Angiogenesis-Related Factors (e.g., HIF-1α, VEGF)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the hypoxia-inducible factor-1α (HIF-1α), which, under low oxygen conditions (hypoxia) common in tumors, promotes the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Inhibition of HIF-1α and VEGF is a significant strategy in cancer research.
Studies on other isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have demonstrated their ability to suppress HIF-1α accumulation and subsequent VEGF secretion in various cancer cell lines under hypoxic conditions. nih.govnih.gov For instance, research has shown that BITC can inhibit pancreatic tumor angiogenesis by targeting the HIF-1α/VEGF pathway. nih.gov Similarly, PEITC has been observed to suppress hypoxia-induced HIF-1α and VEGF expression in human glioma cells. nih.gov However, no such studies specifically investigating the effect of this compound on the HIF-1α/VEGF axis have been identified. Future research would be required to determine if this compound shares these anti-angiogenic properties.
Epigenetic Regulatory Effects
Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. These modifications are crucial in normal development and are often dysregulated in diseases like cancer. Key epigenetic mechanisms include DNA methylation and histone modification.
Modulation of DNA Methylation
DNA methylation is an epigenetic mechanism that typically involves the addition of a methyl group to the DNA molecule, which can repress gene transcription. Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes.
Some isothiocyanates have been investigated for their role as DNA hypomethylating agents, meaning they can potentially reverse the silencing of such genes. For example, phenylhexyl isothiocyanate (PHI) has been shown to have hypomethylating effects in myeloma cells. nih.gov Research on benzyl isothiocyanate (BITC) has also suggested it can influence DNA synthesis and repair, processes linked to the maintenance of methylation patterns. nih.gov There is currently no available data from research studies on whether this compound can modulate DNA methylation.
Histone Modification (e.g., Histone Deacetylase Inhibition)
Histone modification is another critical epigenetic regulatory mechanism. Histones are proteins around which DNA is wound, and modifications to these proteins can affect how tightly the DNA is packaged, thereby influencing gene accessibility and expression. One of the most studied modifications is histone acetylation, which is regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups, leading to a more compact chromatin structure and gene repression. HDAC inhibitors can thus reactivate the expression of silenced genes, including tumor suppressors.
Several isothiocyanates have been identified as HDAC inhibitors. nih.govnih.gov For example, benzyl and phenethyl isothiocyanates have been reported to modulate histone acetylation in malignant melanoma cells. nih.gov Phenylhexyl isothiocyanate (PHI) has also been characterized as an HDAC inhibitor. nih.govnih.gov These findings suggest a potential mechanism by which these compounds exert their anti-cancer effects. However, scientific studies specifically examining the capacity of this compound to inhibit histone deacetylases or otherwise modify histone structure are currently absent from the available literature.
Preclinical in Vivo Efficacy Studies of Isothiocyanates
Utilization of Animal Models in Cancer Research (e.g., Xenograft Models, Chemically Induced Cancer Models)
There are no specific preclinical in vivo studies documented in the available scientific literature that utilize animal models, such as xenograft or chemically induced cancer models, to evaluate the efficacy of 3-Phenylbenzyl isothiocyanate. Research on other isothiocyanates frequently employs these models to study anti-cancer properties. For instance, xenograft models, where human tumor cells are implanted into immunocompromised mice, and chemically induced models, where carcinogens are used to induce tumors, are standard in preclinical oncology. nih.gov However, the application of these models to investigate this compound has not been reported.
Effects on Tumorigenesis and Tumor Growth Inhibition
No published in vivo studies have specifically investigated the effects of this compound on tumorigenesis or tumor growth inhibition. While other isothiocyanates have been shown to inhibit the growth of various cancer cells in animal models, similar data for this compound is absent from the current body of scientific literature. nih.govnih.gov
Impact on Metastasis in Preclinical Animal Models
The impact of this compound on metastasis in preclinical animal models has not been evaluated in any available studies. The metastatic cascade, involving the spread of cancer cells from the primary tumor to distant organs, is a critical area of cancer research. nih.gov While compounds like benzyl (B1604629) isothiocyanate have been studied for their anti-metastatic properties in murine models, no such research has been conducted for this compound. nih.govnih.gov
Modulation of Carcinogen Metabolism in Vivo
There is no in vivo data available on the modulation of carcinogen metabolism by this compound. Isothiocyanates, in general, are known to affect carcinogen metabolism by modulating Phase I and Phase II detoxification enzymes. nih.gov This mechanism is a key aspect of their chemopreventive effects. However, whether this compound shares these properties has not been investigated in in vivo settings.
Considerations for External Validity and Species Differences in Preclinical Models
Due to the lack of preclinical in vivo studies on this compound, there are no specific considerations for external validity or species differences to report for this compound. External validity, which refers to the generalizability of research findings to other populations and settings, is a crucial aspect of preclinical research. embopress.orgnih.gov Similarly, understanding species-specific differences in metabolism and response is vital for translating findings from animal models to humans. As no such studies exist for this compound, this remains an area for future investigation.
Structure Activity Relationship Sar Studies of Phenylbenzyl Isothiocyanate Analogues
Identification of Key Structural Features for Biological Activity
The biological activity of phenylbenzyl isothiocyanate analogues is intrinsically linked to several key structural features. The isothiocyanate (-N=C=S) group is the essential pharmacophore, responsible for the compounds' characteristic reactivity and interaction with biological targets. mathewsopenaccess.com This highly electrophilic moiety can readily react with nucleophilic groups on proteins, such as the thiol groups of cysteine residues, leading to the modulation of cellular pathways. nih.gov
The presence of the phenyl group itself is also vital. Aromatic isothiocyanates generally exhibit different, and often higher, potency compared to their aliphatic counterparts in various biological assays, including antimicrobial and repellent activities. mdpi.com This indicates that the aromatic ring contributes significantly to the binding affinity of these compounds to their molecular targets. Furthermore, isosteric replacement of the sulfur atom in the isothiocyanate group with selenium to create an isoselenocyanate (-N=C=Se) has been shown to enhance anticancer activity. nih.gov This modification increases the compound's reactivity and its ability to induce reactive oxygen species, suggesting that the nature of the chalcogen atom in the functional group is another key feature influencing biological outcomes. researchgate.net
Comparative Analysis of Potency and Efficacy of Isothiocyanate Analogues
Comparative studies of isothiocyanate analogues have provided quantitative data on how structural modifications impact potency and efficacy. A clear trend is observed with arylalkyl isothiocyanates, where extending the alkyl chain length directly enhances inhibitory potency against specific cytochrome P450 enzymes involved in carcinogen activation. nih.gov
Research comparing the in vitro inhibitory effects of four arylalkyl isothiocyanates on the oxidation of the tobacco-specific nitrosamine (B1359907) NNK in mouse lung microsomes provides a stark illustration of this relationship. The half-maximal inhibitory concentrations (IC50) and the apparent inhibitory constants (Ki) highlight the superior potency of analogues with longer alkyl chains.
| Compound | Alkyl Chain Length | IC50 (nM) | Apparent Ki (nM) |
|---|---|---|---|
| Benzyl (B1604629) isothiocyanate (BITC) | 1 Carbon | 500-1400 | N/A |
| Phenethyl isothiocyanate (PEITC) | 2 Carbons | 120-300 | N/A |
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 Carbons | 15-180 | N/A |
| 6-Phenylhexyl isothiocyanate (PHITC) | 6 Carbons | 15-180 | 11-16 |
Data sourced from studies on arylalkyl isothiocyanate inhibition of NNK oxidation. nih.gov
Similarly, a comparative analysis between phenylalkyl isothiocyanates (ITCs) and their corresponding phenylalkyl isoselenocyanates (ISCs) in various cancer cell lines reveals the significant impact of replacing the sulfur atom with selenium. The IC50 values for the ISC compounds were generally lower than their ITC counterparts, indicating higher potency. aminer.cn This enhanced efficacy was observed across multiple cancer cell lines, including melanoma, glioblastoma, and breast cancer. nih.gov
| Compound Series | General Structure | Observed Potency Trend | Key Finding |
|---|---|---|---|
| Phenylalkyl Isothiocyanates (ITCs) | C6H5-(CH2)n-NCS | Potency generally increases with alkyl chain length (n=4 or 6 being most potent). nih.govnih.gov | Longer chain analogues are more effective inhibitors of cell growth and carcinogen metabolism. nih.govnih.gov |
| Phenylalkyl Isoselenocyanates (ISCs) | C6H5-(CH2)n-NCSe | Generally more potent than corresponding ITC analogues across multiple cancer cell lines. aminer.cn | Isosteric replacement of sulfur with selenium significantly enhances cytotoxic and anti-tumor activity. nih.govaminer.cn |
Comparative findings from studies on ITC and ISC analogues. nih.govnih.govaminer.cn
These comparative analyses underscore that both the length of the lipophilic alkyl chain and the nature of the electrophilic functional group are primary drivers of potency and efficacy in this class of compounds.
Computational Approaches and Molecular Modeling in SAR Elucidation
Computational methods, including molecular docking and Density Functional Theory (DFT), are increasingly employed to elucidate the structure-activity relationships of isothiocyanates at a molecular level. nih.gov These in silico techniques provide valuable insights into how these ligands interact with their protein targets, complementing experimental findings.
Molecular docking studies have been used to predict and analyze the binding modes of isothiocyanate derivatives within the active sites of target proteins. nih.govfrontiersin.org For example, docking simulations of phenyl isothiocyanate derivatives with specific enzymes have revealed favorable binding affinities and identified key amino acid residues involved in the interaction. nih.govaminer.cn These models can explain why certain structural features, such as an extended alkyl chain or a specific substitution pattern on the phenyl ring, lead to enhanced biological activity. By visualizing the ligand-protein complex, researchers can understand how the compound fits into the binding pocket and forms stabilizing interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov
DFT studies are utilized to assess the electronic properties of isothiocyanate molecules. nih.gov These calculations can determine parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and dipole moments. These quantum chemical descriptors are correlated with the reactivity and anticancer efficiency of the compounds. For instance, a lower HOMO-LUMO energy gap can indicate higher chemical reactivity, which may translate to greater biological potency.
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel analogues. nih.gov By assessing parameters for "drug-likeness," such as Lipinski's rule of five, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic profiles, thereby accelerating the drug discovery process. These computational approaches are integral to modern SAR studies, providing a rational basis for the design and optimization of phenylbenzyl isothiocyanate analogues as potential therapeutic agents.
Advanced Analytical Methodologies for Research on Isothiocyanates
Extraction and Sample Preparation from Biological and Plant Matrices
The accurate determination of isothiocyanates begins with meticulous extraction and sample preparation, a critical step to prevent analyte loss or degradation. nih.gov The choice of method depends on the compound's properties—such as polarity, volatility, and stability—and the nature of the matrix. nih.gov
Plant Matrices: In plants, particularly from the Brassicaceae family, ITCs are typically formed via enzymatic hydrolysis of precursor glucosinolates when the plant tissue is disrupted. mdpi.comresearchgate.net To analyze the resulting ITCs, sample preparation generally involves homogenization of fresh or lyophilized plant material in water or a buffer to facilitate complete enzymatic hydrolysis by myrosinase. mdpi.com Key factors influencing the hydrolysis and subsequent ITC yield include pH and temperature. Optimal conversion for many glucosinolates to their corresponding ITCs occurs at a pH between 6.0 and 7.0 and temperatures ranging from 25°C to 37°C. nih.gov
Following hydrolysis, solvent extraction is commonly employed to isolate the ITCs. Dichloromethane (B109758) is a frequently used solvent for this purpose due to its ability to effectively extract a range of ITCs. nih.govmdpi.com Other solvents like ethyl acetate (B1210297) and chloroform (B151607) have also been utilized. nih.gov For volatile ITCs, hydrodistillation is another viable extraction technique. mdpi.com Advanced methods such as Pressurized Fluid Extraction (PFE) with supercritical CO2 have been shown to be highly selective for isolating ITCs. mdpi.com
Biological Matrices: Analyzing ITCs and their metabolites in biological fluids like plasma and urine requires efficient extraction from a complex aqueous environment. A common approach involves protein precipitation, often using acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration. nih.gov Due to the inherent instability of many ITCs, sample collection and preparation are often conducted at low temperatures and under acidified conditions to minimize degradation. nih.gov
| Method | Matrix | Key Parameters | Purpose | Reference |
| Solvent Extraction | Plant Tissues | Homogenization in buffer (pH 6-7), followed by extraction with dichloromethane or ethyl acetate. | Isolation of ITCs post-myrosinase hydrolysis. | nih.govmdpi.com |
| Solid-Phase Extraction (SPE) | Plant Extracts, Biological Fluids | C18 cartridges are common; elution with solvents like isopropanol. | Cleanup and concentration of analytes prior to chromatographic analysis. | mostwiedzy.pl |
| Protein Precipitation | Plasma, Serum | Addition of cold acetonitrile. | Removal of protein interference from biological samples. | nih.gov |
| Pressurized Fluid Extraction (PFE) | Plant Tissues | Use of supercritical CO2. | Selective and efficient extraction of ITCs. | mdpi.com |
| Hydrodistillation | Plant Tissues | Clevenger apparatus. | Extraction of volatile ITCs as part of an essential oil. | mdpi.com |
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatography is the cornerstone for the separation and quantification of individual isothiocyanates from complex mixtures. mdpi.com Both liquid and gas chromatography, often coupled with mass spectrometry, are the major analytical techniques employed. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing ITCs. mdpi.com Separation is typically achieved on a reversed-phase C18 column. nih.gov
UV Detection: HPLC coupled with an ultraviolet (UV) detector is widely used. However, a significant challenge is that many ITCs, particularly aliphatic ones, lack strong UV chromophores, which can limit sensitivity. mdpi.com Aromatic isothiocyanates like benzyl (B1604629) isothiocyanate and, by extension, 3-Phenylbenzyl isothiocyanate, generally exhibit better UV absorbance. nih.govmdpi.com To overcome sensitivity issues, derivatization with a UV-absorbing agent can be employed. mdpi.com Another strategy to improve HPLC analysis is to perform the separation at elevated temperatures (e.g., 60°C), which can reduce the on-column precipitation of less water-soluble ITCs and improve quantitative accuracy. researchgate.net
Fluorescence Detection (FLD): For certain compounds or their derivatives that fluoresce, an FLD offers higher sensitivity and selectivity than UV detection. While most ITCs are not naturally fluorescent, this detector is more commonly used for related glucosinolate breakdown products like indole-3-carbinol. mdpi.com
Gas chromatography is an excellent technique for separating and identifying volatile organic compounds, including many isothiocyanates. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification and quantification. researchgate.net For instance, GC-MS has been successfully used to quantify benzyl isothiocyanate in plant extracts and commercial products. researchgate.netbiointerfaceresearch.com
A primary challenge with GC analysis of ITCs is their potential for thermal degradation in the high-temperature environment of the GC injection port. mdpi.comnih.gov Some ITCs can rearrange or degrade, leading to inaccurate quantification. nih.gov Method development often focuses on using lower initial oven temperatures and optimized injection techniques to minimize this degradation. biointerfaceresearch.com
| Technique | Typical Column | Key Considerations | Application Example | Reference |
| HPLC-UV | Reversed-Phase C18 | Lack of strong chromophores for some ITCs; column heating can improve recovery. | Quantification of benzyl isothiocyanate in plant extracts. | mdpi.comnih.govresearchgate.net |
| GC-MS | DB-5 or similar non-polar capillary column | Potential for thermal degradation of labile ITCs. | Quantification of benzyl isothiocyanate in Salvadora persica roots. | mdpi.comresearchgate.netnih.gov |
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of ITCs in various matrices, including plant extracts and biological fluids. nih.govmdpi.com This technique offers superior sensitivity and selectivity compared to HPLC with UV detection, allowing for the quantification of trace amounts of ITCs and their metabolites. nih.gov
Atmospheric pressure chemical ionization (APCI) has been found to be a more suitable ionization source for some ITCs, like phenethyl isothiocyanate, than electrospray ionization (ESI). nih.gov Due to the poor ionization of some ITCs, derivatization is often employed to enhance the MS signal. A common strategy is to react the ITC with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC), to form a dithiocarbamate (B8719985) that ionizes more readily. mdpi.comnih.gov This approach allows for the sensitive quantification of a wide range of ITCs in a single analytical run. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides even greater analytical power, offering highly accurate mass measurements that facilitate precise and simultaneous determination of multiple ITCs and their metabolites, often without the need for a derivatization step. mdpi.comresearchgate.net
Challenges and Advancements in Analytical Determination of Unstable Isothiocyanates
The analytical determination of isothiocyanates is fraught with challenges, primarily due to their chemical instability and reactivity. mdpi.comresearchgate.net
Key Challenges:
Instability: ITCs are susceptible to degradation in aqueous media, with their stability being influenced by pH and the composition of the matrix. thaiscience.inforesearchgate.net They are highly electrophilic and can react with nucleophiles present in the sample matrix. nih.gov
Thermal Lability: As mentioned, many ITCs are thermally unstable, which complicates analysis by GC and can lead to underestimation if not properly controlled. mdpi.comnih.gov
Volatility: The volatile nature of some ITCs can lead to sample loss during preparation steps like drying or solvent evaporation. nih.gov
Lack of Chromophores: The absence of strong UV-absorbing groups in many aliphatic ITCs limits the sensitivity of HPLC-UV methods. mdpi.com
Advancements in Analytical Methods:
Derivatization: To overcome issues of poor detector response and instability, various derivatization strategies have been developed. Reacting ITCs with thiol compounds (e.g., N-acetyl-L-cysteine) to form stable dithiocarbamates is a key advancement for LC-MS analysis, improving both stability and ionization efficiency. mdpi.commostwiedzy.plresearchgate.net
Advanced Instrumentation: The increasing use of UHPLC coupled with tandem and high-resolution mass spectrometry (HRMS) provides the high sensitivity and selectivity needed to measure low concentrations of ITCs and their metabolites in complex biological matrices. mdpi.comresearchgate.net
Optimized Chromatographic Conditions: Methodological improvements, such as using elevated column temperatures in HPLC to prevent analyte precipitation, have led to more accurate quantification. researchgate.net
Improved Extraction: The development of more selective extraction techniques, like pressurized fluid extraction, allows for cleaner sample extracts with higher recovery of the target analytes. mdpi.com
These advancements continue to improve the accuracy and reliability of isothiocyanate analysis, facilitating further research into the properties and functions of compounds like this compound.
Emerging Research Frontiers and Future Directions
Systems Biology Approaches to Understand Integrated Cellular Responses
There is currently no available research that has employed systems biology approaches, such as genomics, proteomics, or metabolomics, to specifically investigate the integrated cellular responses to 3-Phenylbenzyl isothiocyanate. Such studies are crucial for developing a holistic understanding of how a compound affects complex biological systems.
Discovery of Novel Molecular Targets for this compound
The specific molecular targets of this compound have not been identified in the current scientific literature. Research into the molecular interactions of this compound is a necessary step to elucidate its potential mechanisms of action.
Development of Advanced Preclinical Research Models
No studies detailing the use of advanced preclinical research models, such as patient-derived xenografts or genetically engineered mouse models, to evaluate the efficacy of this compound have been published. These models are essential for translating basic research findings into potential clinical applications.
Exploring Combination Strategies with Other Investigational Agents in Preclinical Settings
There is no available data from preclinical studies exploring the potential synergistic or additive effects of this compound when used in combination with other investigational agents.
Q & A
Q. Basic
- Ventilation : Use fume hoods to prevent inhalation exposure.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers).
- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (e.g., vermiculite) .
How can computational modeling elucidate the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors.
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR studies : Corrogate structural features (e.g., lipophilicity, substituent position) with bioactivity data.
For example, phenethyl isothiocyanate’s chemopreventive effects were linked to Nrf2 pathway activation via similar computational approaches .
What methodologies are suitable for studying the apoptotic effects of this compound in cancer cells?
Q. Advanced
- Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptosis.
- Caspase activation assays : Measure caspase-3/7 activity via fluorogenic substrates.
- Mitochondrial membrane potential (ΔΨm) : Assess using JC-1 dye.
- Western blotting : Evaluate pro-apoptotic proteins (e.g., Bax, Bcl-2).
Studies on 3-methyl-2-butyl isothiocyanate demonstrated moderate apoptosis induction in cancer cells via caspase-dependent pathways .
How can researchers investigate the environmental impact of this compound in soil ecosystems?
Q. Advanced
- Soil microcosm studies : Treat soil samples with the compound and monitor bacterial diversity via 16S rRNA sequencing (V3–V4 region).
- Metabolomics : Profile allelopathic effects on microbial communities using LC-MS.
- Toxicity assays : Use Caenorhabditis elegans or Daphnia magna as model organisms.
Benzyl isothiocyanate significantly altered soil bacterial composition in garlic mustard studies .
What advanced techniques validate the structural stability of this compound under varying conditions?
Q. Advanced
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks.
- HPLC-DAD : Monitor degradation products over time.
How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Q. Advanced
- Synthetic modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or benzyl moieties.
- Bioactivity profiling : Compare derivatives in antimicrobial, anticancer, and anti-inflammatory assays.
- Computational descriptors : Calculate logP, polar surface area, and H-bonding capacity to predict bioavailability.
For example, 4-chloro-2-methylphenyl isothiocyanate showed enhanced anticancer activity due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
